molecular formula C15H17N B6355259 N-Benzyl-4-ethylaniline CAS No. 109240-32-6

N-Benzyl-4-ethylaniline

Cat. No. B6355259
CAS RN: 109240-32-6
M. Wt: 211.30 g/mol
InChI Key: WKPODACDMVTDPU-UHFFFAOYSA-N
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Description

N-Benzyl-4-ethylaniline (NBEA) is an aromatic amine compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a characteristic odor, and is soluble in both water and ethanol. NBEA has a wide range of applications, including use as a reagent in organic synthesis and as a research tool for studying the structure and function of proteins. In addition, NBEA has been used as a biomarker for the detection of cancer and other diseases.

Scientific Research Applications

Synthesis and Mechanism Insights

N-Benzyl-4-ethylaniline has been explored in various synthetic processes. Ayyangar et al. (2007) developed an alternative one-pot synthesis method for N-Benzyl-4-ethylaniline, which is a significant dyestuff intermediate. This method is based on the reductive alkylation of aniline and has been expanded for other substituted N-benzyl-N-ethylanilines. This process offers new insights into the reaction mechanism and proposes a more economical two-stage process involving reductive ethylation of N-benzylaniline (Ayyangar, Shinde, & Srinivasan, 2007).

Applications in Oxidation Reactions

Klopstra et al. (2003) utilized N-Benzyl-4-ethylaniline in the study of benzylic oxidation. Using non-heme iron catalysts, they performed effective oxidation of ethylbenzene and 4-ethylanisole, resulting in the formation of benzylic alcohol and ketone. This research highlights the compound's role in catalytic oxidation processes (Klopstra, Hage, Kellogg, & Feringa, 2003).

Crystal Structure Analysis

Govindaraj et al. (2015) conducted a study on the crystal structure of a compound related to N-Benzyl-4-ethylaniline. They synthesized a zinc compound with 4-ethylaniline ligands and analyzed its crystal structure, revealing a distorted Zn(N2Cl2) tetrahedron. This research provides valuable insights into the structural aspects of compounds related to N-Benzyl-4-ethylaniline (Govindaraj, Thirumurugan, Reddy, Anbalagan, & Subbiahpandi, 2015).

Electrooxidation Studies

Malinauskas and Holze (1999) explored the electrooxidation of N-Benzyl-4-ethylaniline and other similar compounds. Their research involved investigating the electrooxidation at ITO glass electrodes in acidic solutions, providing insights into the intermediate and end products of these reactions. This study contributes to understanding the electrochemical behavior of N-Benzyl-4-ethylaniline derivatives (Malinauskas & Holze, 1999).

properties

IUPAC Name

N-benzyl-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPODACDMVTDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428979
Record name benzyl(4-ethylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-ethylaniline

CAS RN

109240-32-6
Record name benzyl(4-ethylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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